Ethyl-alpha-isomorphine
Description
Ethyl-alpha-isomorphine, more systematically identified as 3-ethoxymorphine or ethylmorphine (CAS No. 76-58-4), is a semi-synthetic opioid derivative of morphine. Its IUPAC name is (5α,6α)-7,8-didehydro-4,5-epoxy-3-ethoxy-17-methylmorphinan-6-ol, indicating structural modifications at the 3-hydroxy position of morphine, where a methyl group is replaced by an ethyl ether group . This alteration impacts its pharmacological profile, including potency, metabolism, and therapeutic applications. Ethylmorphine is primarily used as an antitussive (cough suppressant) and analgesic, though its use varies globally due to regulatory differences.
Key identifiers include:
- CAS Number: 76-58-4
- Unique Ingredient Identifier (UUI): RWO67D87EU
- Synonyms: Codethyline, 3-ethoxymorphine, ethylmorphine .
Properties
CAS No. |
47252-01-7 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4R,4aR,7R,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4-7,12-14,18,21H,3,8-10H2,1-2H3/t12-,13+,14+,18-,19-/m0/s1 |
InChI Key |
OGDVEMNWJVYAJL-WVVQHKAJSA-N |
Isomeric SMILES |
CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@@H](C=C5)O)C=C1 |
Canonical SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-alpha-isomorphine involves several steps, starting from morphine or codeine. The key steps include:
Isomerization: Conversion of the morphine structure to the isomorphine structure.
The reaction conditions typically involve the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Obtaining morphine from opium poppy.
Chemical Modification: Ethylation and isomerization of morphine to produce this compound.
Purification: Using techniques like crystallization and chromatography to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl-alpha-isomorphine undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the ethyl group to a methyl group.
Substitution: Substitution of the ethyl group with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides in the presence of a base are commonly used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Mthis compound.
Substitution: Various alkyl-substituted isomorphine derivatives.
Scientific Research Applications
Ethyl-alpha-isomorphine has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid chemistry and synthesis.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its analgesic and antitussive properties.
Industry: Used in the development of new opioid analgesics and antitussive agents.
Mechanism of Action
Ethyl-alpha-isomorphine exerts its effects by binding to opioid receptors in the brain and spinal cord. The primary molecular targets are the mu-opioid receptors, which are responsible for its analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to pain relief and cough suppression.
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Structural Analogues
Ethylmorphine belongs to the morphinan class of opioids. Below is a comparative analysis with closely related compounds:
| Compound | CAS Number | Molecular Formula | Key Structural Feature | Pharmacological Class | Primary Use |
|---|---|---|---|---|---|
| Ethylmorphine | 76-58-4 | C₁₉H₂₃NO₃ | 3-ethoxy substitution | Opioid agonist | Analgesic, antitussive |
| Codeine | 76-57-3 | C₁₈H₂₁NO₃ | 3-methoxy substitution | Opioid prodrug | Analgesic, antitussive |
| Morphine | 57-27-2 | C₁₇H₁₉NO₃ | Unmodified 3-hydroxy group | Opioid agonist | Severe pain relief |
| Dihydrocodeine | 125-28-0 | C₁₈H₂₃NO₃ | 3-methoxy, 7,8-dihydrogenated backbone | Opioid agonist | Moderate pain management |
Key Observations:
- Ethyl vs. Methyl Substitution : Ethylmorphine’s 3-ethoxy group confers slower metabolism compared to codeine’s 3-methoxy group, delaying conversion to active metabolites like morphine .
- Potency : Ethylmorphine exhibits lower binding affinity to μ-opioid receptors than morphine but higher than codeine, resulting in intermediate analgesic effects.
- Metabolism : Ethylmorphine undergoes hepatic O-deethylation to morphine, analogous to codeine’s O-demethylation. However, its ethyl group slows enzymatic cleavage, reducing the risk of rapid metabolite accumulation .
Pharmacokinetic and Toxicological Profiles
Metabolic Pathways:
- Ethylmorphine: Primarily metabolized by CYP3A4 to morphine-3-ethyl ether (inactive) and minorly by CYP2D6 to active morphine .
- Codeine : Relies heavily on CYP2D6 for conversion to morphine, leading to variability in efficacy and toxicity (e.g., "ultra-rapid metabolizer" risks).
Toxicity Considerations:
Analytical Identification
Per the Guidance on Requirements for Substances in Articles (ECHA, 2017), ethylmorphine and its analogues can be identified using:
Research Findings and Regulatory Considerations
- Synonym Challenges: As noted in toxic chemical reporting guidelines, ethylmorphine’s synonyms (e.g., codethyline) may lead to misclassification without rigorous CAS verification .
- Substance Identification: Analytical methods must differentiate ethylmorphine from analogues like codeine, as even minor structural changes significantly alter legal and medical implications .
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